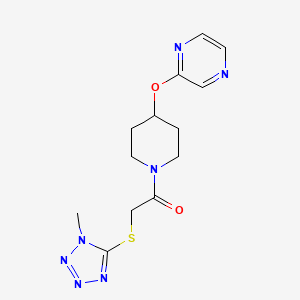

Benzodiazole-5-carboxylic acid HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzodiazole-5-carboxylic acid HCl is a chemical compound with the formula C8H7ClN2O2 . It is a derivative of benzimidazole, a heterocyclic compound that is a fusion of benzene and imidazole . This compound has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as this compound, can be achieved through various methods. One method involves the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids . Another method involves the reaction of 1,2-diaminobenzene with carboxylic acids . Hydrolysis can also occur under acidic or basic conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core, which is a six-membered benzene ring fused to a five-membered imidazole ring . The compound has a molecular weight of 198.61 .Chemical Reactions Analysis

Benzimidazole derivatives, including this compound, are known to exhibit corrosion inhibitory properties. They can form an adsorption layer over an iron surface, obeying the Langmuir isotherm . They are also known to inhibit both anodic and cathodic processes of mild steel in 0.5 M HCl solution .Physical and Chemical Properties Analysis

This compound is a solid compound . It is a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .科学的研究の応用

Angiotensin II Receptor Antagonism

Benzimidazole derivatives, including those related to benzodiazole-5-carboxylic acid HCl, have been synthesized with heterocycles like oxadiazole and thiadiazole, showing angiotensin II receptor antagonistic activities. These compounds exhibit high affinity for the AT1 receptor and effectively inhibit the angiotensin II-induced pressor response, suggesting their potential application in cardiovascular therapies (Kohara et al., 1996).

Fluorescence-Based pH Sensing

A benzothiazole-based aggregation-induced emission luminogen, structurally related to this compound, was designed for ratiometric fluorescent chemosensing. This compound has shown high sensitivity and reversibility in detecting pH fluctuations, making it a valuable tool for biological and environmental pH monitoring (Li et al., 2018).

Biotransformation in Wastewater Treatment

Research on benzotriazoles, closely related to this compound, has revealed insights into their biotransformation during wastewater treatment. Studies have identified major transformation products and elucidated potential pathways such as oxidation and hydroxylation, highlighting the environmental relevance of these compounds in water treatment processes (Huntscha et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, which share a structural relationship with this compound, have been studied as corrosion inhibitors for materials like steel in acidic environments. These compounds demonstrate a strong ability to prevent corrosion through adsorption and formation of protective layers on metal surfaces (Hu et al., 2016).

Drug Discovery Building Blocks

Derivatives of benzo[d]thiazole, a compound related to this compound, have been synthesized as building blocks in drug discovery. These compounds offer versatile substitution possibilities, allowing extensive exploration of chemical space for potential pharmaceutical applications (Durcik et al., 2020).

作用機序

Target of Action

Benzodiazole-5-carboxylic acid HCl, a derivative of benzimidazole, primarily targets metals and alloys, acting as a corrosion inhibitor . It has been reported to have a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Mode of Action

The compound interacts with its targets by forming a protective film on the metal surface, which decreases the rate of attack by the environment on metals . This inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .

Biochemical Pathways

It’s known that the compound’s action mechanism in aggressive acid media involves its adsorption on the metal surface .

Result of Action

The primary result of the action of this compound is the inhibition of corrosion in metals and alloys . It protects the metal from corrosion by decreasing the rate of attack by the environment on metals .

Action Environment

The efficacy and stability of this compound are influenced by the environmental factors of the corrosive media. It has been reported to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Safety and Hazards

Benzodiazole-5-carboxylic acid HCl is considered hazardous. It is corrosive to metals and can cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

将来の方向性

Benzimidazole derivatives, including Benzodiazole-5-carboxylic acid HCl, have shown promising applications in biological and clinical studies . They have been explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Future research could focus on further exploring these therapeutic applications and developing new synthetic methods for benzimidazole derivatives .

生化学分析

Biochemical Properties

Benzodiazole-5-carboxylic acid HCl, like other benzimidazole derivatives, has the potential to interact with various enzymes, proteins, and other biomolecules. The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzimidazole derivatives susceptible to bind with enzymes and receptors in biological systems

Cellular Effects

For instance, some benzimidazole derivatives have shown anti-tumor activity against a panel of human cancer cell lines

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

3H-benzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPIPCSFLSDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetonitrile](/img/structure/B2770571.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2770572.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2770580.png)

![dimethyl 5-(2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)isophthalate](/img/no-structure.png)

![N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2770586.png)

![7-[(2-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2770587.png)

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2770590.png)